Cas no 1254332-83-6 (1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE)

1-(4-Bromo-2-nitrophenoxy)propan-2-one is a brominated nitroaromatic compound with a ketone-functionalized side chain, offering versatile reactivity for synthetic applications. Its structure combines an electron-withdrawing nitro group and a bromine substituent, facilitating electrophilic aromatic substitution and nucleophilic displacement reactions. The propan-2-one moiety enhances solubility in organic solvents while providing a reactive site for further functionalization. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical synthesis, where its balanced reactivity and stability allow for controlled modifications. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes, making it a valuable building block for specialized chemical transformations.
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE structure
1254332-83-6 structure
商品名:1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE
CAS番号:1254332-83-6
MF:C9H8BrNO4
メガワット:274.068121910095
MDL:MFCD21235579
CID:4582238
PubChem ID:65430550

1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-2-nitrophenoxy)propan-2-one
    • 1254332-83-6
    • AS-40024
    • AKOS014766911
    • SCHEMBL3800698
    • DTXSID401281803
    • CS-0357806
    • 1-(4-Bromo-2-nitrophenoxy)-2-propanone
    • MFCD21235579
    • 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE
    • MDL: MFCD21235579
    • インチ: 1S/C9H8BrNO4/c1-6(12)5-15-9-3-2-7(10)4-8(9)11(13)14/h2-4H,5H2,1H3
    • InChIKey: GJIXLAQGZGIHTN-UHFFFAOYSA-N
    • ほほえんだ: C(OC1=CC=C(Br)C=C1[N+]([O-])=O)C(=O)C

計算された属性

  • せいみつぶんしりょう: 272.964
  • どういたいしつりょう: 272.964
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B943161-250mg
1-(4-Bromo-2-nitrophenoxy)propan-2-one
1254332-83-6 95%
250mg
¥1,269.90 2022-09-02
Fluorochem
470077-1g
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE
1254332-83-6 95.0%
1g
£1,128.00 2023-04-21
AN HUI ZE SHENG Technology Co., Ltd.
AD000245-0.1g
1-(4-Bromo-2-nitrophenoxy)propan-2-one
1254332-83-6 95%
0.1g
¥460.00 2023-04-03
AN HUI ZE SHENG Technology Co., Ltd.
AD000245-1g
1-(4-Bromo-2-nitrophenoxy)propan-2-one
1254332-83-6 95%
1g
¥2100.00 2023-04-03
Alichem
A019147935-5g
1-(4-Bromo-2-nitrophenoxy)propan-2-one
1254332-83-6 95%
5g
$1306.20 2023-09-03
Chemenu
CM320022-5g
1-(4-Bromo-2-nitrophenoxy)propan-2-one
1254332-83-6 95%
5g
$*** 2023-03-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R156556-250mg
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE
1254332-83-6 95%
250mg
¥1355 2023-09-10
A2B Chem LLC
AI16555-100mg
1-(4-Bromo-2-nitrophenoxy)propan-2-one
1254332-83-6 95%
100mg
$209.00 2024-04-20
A2B Chem LLC
AI16555-250mg
1-(4-Bromo-2-nitrophenoxy)propan-2-one
1254332-83-6 95%
250mg
$393.00 2024-04-20
1PlusChem
1P00HIOB-100mg
1-(4-bromo-2-nitrophenoxy)propan-2-one
1254332-83-6 95%
100mg
$204.00 2025-02-28

1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE 関連文献

1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONEに関する追加情報

Introduction to 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE (CAS No. 1254332-83-6) in Modern Chemical Biology

1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE, identified by the chemical identifier CAS No. 1254332-83-6, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its bromo and nitro substituents on a phenoxyl group linked to a propanone backbone, has garnered attention due to its versatile structural features and potential applications in drug discovery and molecular recognition.

The structural motif of 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE combines the electron-withdrawing effects of the nitro group and the halogen bond-donating capability of the bromo atom, making it an intriguing candidate for designing novel bioactive molecules. The phenoxypropanone scaffold provides a rigid yet flexible framework, allowing for further derivatization and optimization to target specific biological pathways.

In recent years, there has been growing interest in exploiting the unique properties of halogenated aromatic compounds in medicinal chemistry. The presence of both bromo and nitro groups in 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE offers multiple sites for chemical modification, enabling the synthesis of libraries of analogs with tailored biological activities. This flexibility has made it a valuable building block in the development of small-molecule probes for studying enzyme mechanisms and cellular processes.

One of the most compelling aspects of 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE is its potential as a scaffold for kinase inhibitors. Kinases are key enzymes involved in numerous cellular signaling pathways, making them prime targets for therapeutic intervention. The combination of a nitro group, which can participate in hydrogen bonding interactions, and a bromo group, which can engage in halogen bonding with protein surfaces, provides multiple points of interaction for designing highly specific kinase inhibitors.

Recent studies have demonstrated the utility of 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE in developing inhibitors targeting aberrantly activated kinases in cancer. By leveraging computational chemistry and structure-based drug design, researchers have been able to optimize the compound's binding affinity and selectivity. These efforts have led to the identification of novel lead compounds with promising preclinical activity against various cancer types.

Beyond its applications in oncology, 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE has shown potential in other therapeutic areas as well. For instance, its ability to modulate bacterial biofilm formation has been explored as a strategy to combat antibiotic-resistant infections. The compound's structural features allow it to disrupt bacterial communication pathways, leading to biofilm dispersal and increased susceptibility to antibiotics.

The synthesis of 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromo and nitro substituents with high regioselectivity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

In conclusion, 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE (CAS No. 1254332-83-6) represents a promising compound in chemical biology and drug discovery. Its unique structural features and versatile reactivity make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, its significance in pharmaceutical innovation is expected to grow further.

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